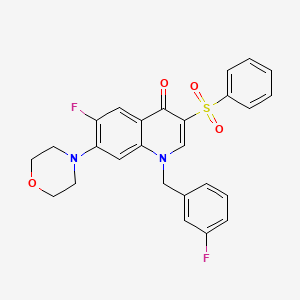

6-fluoro-1-(3-fluorobenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-1-(3-fluorobenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry. This compound is known for its unique structural features and has been reported to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Antibacterial Applications

Linezolid Synthesis: The compound serves as an intermediate in the synthesis of linezolid, a synthetic antibiotic used to treat serious infections caused by gram-positive bacteria that are resistant to other antibiotics. Linezolid is active against pathogens such as streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) . The improved synthetic process involves only four steps, resulting in high purity and a 90% yield. Notably, this method avoids sensitive intermediates, making it industrially viable .

Fluorescent Materials

Single-Benzene-Based Fluorophores: The compound’s fluorine substitution and aromatic structure make it interesting for fluorescent materials. Researchers have explored single-benzene-based fluorophores (SBBFs) extensively. These molecules exhibit unique photophysical properties, including high quantum yields and excellent photostability. While specific studies on our compound are limited, its potential as an SBBF warrants further investigation .

Photodynamic Therapy

Photosensitizers: The compound’s aromatic structure and fluorine atoms make it an interesting candidate for photodynamic therapy (PDT). PDT involves using light-activated photosensitizers to selectively destroy cancer cells or pathogens. Our compound’s potential as a photosensitizer merits further exploration.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F2N2O4S/c27-19-6-4-5-18(13-19)16-30-17-25(35(32,33)20-7-2-1-3-8-20)26(31)21-14-22(28)24(15-23(21)30)29-9-11-34-12-10-29/h1-8,13-15,17H,9-12,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGPTGPYHFONRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-(3-fluorobenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2449629.png)

![N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2449631.png)

![Ethyl 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2449634.png)

![7-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2449636.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2449640.png)

![2-[2-{[4-(2-furoyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1-naphthylacetamide](/img/structure/B2449641.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2449643.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2449646.png)

![2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2449648.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2449650.png)